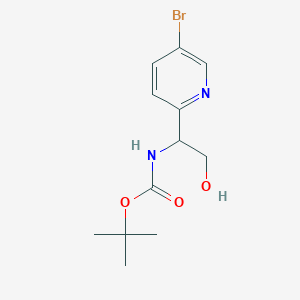
Ethanone, 1-(5-ethyl-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) is a chemical compound with a molecular formula of C9H11NO It is a derivative of pyridine, characterized by the presence of an ethanone group attached to the 5-ethyl-3-pyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) typically involves the alkylation of 3-pyridyl ethanone with an ethylating agent. One common method is the reaction of 3-pyridyl ethanone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
On an industrial scale, the production of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone,1-(5-methyl-3-pyridinyl): Similar structure but with a methyl group instead of an ethyl group.
3-acetyl-5-methylpyridine: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl-substituted counterparts. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-(5-ethylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-9(7(2)11)6-10-5-8/h4-6H,3H2,1-2H3 |
Clé InChI |
IFEYFVAXXSXAAX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CN=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)




![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)





![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)

